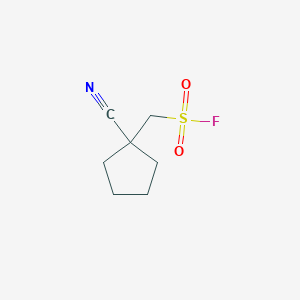
(1-Cyanocyclopentyl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyanocyclopentyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C₇H₁₀FNO₂S. It is known for its unique structure, which includes a cyanocyclopentyl group attached to a methanesulfonyl fluoride moiety. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyanocyclopentyl)methanesulfonyl fluoride typically involves the reaction of cyclopentyl cyanide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyanocyclopentyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The cyanide group can be reduced to an amine using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols under basic conditions.
Hydrolysis: Water or aqueous base.
Reduction: Lithium aluminum hydride or other strong reducing agents
Major Products Formed
Nucleophilic substitution: Corresponding sulfonamide, sulfonate ester, or sulfonothioate.
Hydrolysis: Methanesulfonic acid.
Reduction: (1-Cyanocyclopentyl)methanesulfonamide
Aplicaciones Científicas De Investigación
(1-Cyanocyclopentyl)methanesulfonyl fluoride is used in various scientific research fields, including:
Chemistry: As a reagent for the synthesis of other compounds.
Biology: Potential use in studying enzyme inhibition due to its reactive sulfonyl fluoride group.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (1-Cyanocyclopentyl)methanesulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a potential inhibitor of enzymes that have nucleophilic active sites, such as serine proteases. The cyanide group may also interact with biological targets, although its specific role is less well understood .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl fluoride: Similar reactivity but lacks the cyanocyclopentyl group.
Cyclopentylmethanesulfonyl fluoride: Similar structure but without the cyanide group.
(1-Cyanocyclopentyl)methanesulfonamide: Similar structure but with an amide instead of a fluoride
Uniqueness
(1-Cyanocyclopentyl)methanesulfonyl fluoride is unique due to the presence of both a reactive sulfonyl fluoride group and a cyanocyclopentyl group. This combination of functional groups provides distinct reactivity and potential biological activity, making it valuable for various research applications .
Propiedades
IUPAC Name |
(1-cyanocyclopentyl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FNO2S/c8-12(10,11)6-7(5-9)3-1-2-4-7/h1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSUGBCDZBDDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CS(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














